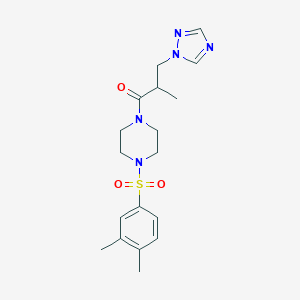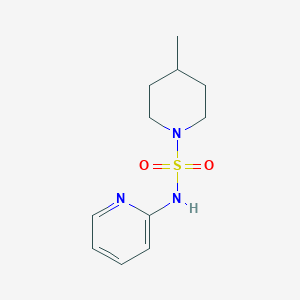
N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide, commonly known as BPAP, is a novel psychoactive compound that has gained significant interest in recent years due to its potential therapeutic applications. BPAP is a selective dopamine D3 receptor agonist and has been shown to have anxiolytic, antidepressant, and antipsychotic effects.
科学研究应用
BPAP has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, BPAP has been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that BPAP may have potential as a treatment for anxiety, depression, and schizophrenia.
作用机制
BPAP is a selective dopamine D3 receptor agonist, which means it binds to and activates dopamine D3 receptors in the brain. The dopamine D3 receptor is involved in the regulation of mood, motivation, and reward. By activating dopamine D3 receptors, BPAP may enhance dopamine signaling in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
BPAP has been shown to increase dopamine release in the prefrontal cortex and nucleus accumbens, two brain regions involved in the regulation of mood and motivation. Additionally, BPAP has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These findings suggest that BPAP may enhance brain plasticity and promote the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of BPAP is its selectivity for dopamine D3 receptors. This selectivity allows for more precise targeting of dopamine signaling in the brain, potentially leading to fewer side effects compared to non-selective dopamine agonists. Additionally, BPAP has been shown to have a long half-life, which may allow for less frequent dosing in clinical settings. One of the limitations of BPAP is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for BPAP research. One potential direction is to investigate its potential as a treatment for other psychiatric disorders, such as bipolar disorder and addiction. Additionally, further studies are needed to elucidate the long-term effects of BPAP on brain plasticity and neuroprotection. Finally, the development of more efficient synthesis methods for BPAP may allow for larger-scale production and clinical testing.
Conclusion
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide, or BPAP, is a novel psychoactive compound that has potential therapeutic applications for anxiety, depression, and schizophrenia. Its selectivity for dopamine D3 receptors and long half-life make it an attractive candidate for further research. Future studies may investigate its potential as a treatment for other psychiatric disorders and elucidate its long-term effects on brain plasticity and neuroprotection.
合成方法
The synthesis of BPAP involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine and hydroxylamine hydrochloride in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure BPAP.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(16-6-2-1-3-7-16)15-9-11-4-5-12-13(8-11)19-10-18-12/h4-5,8H,1-3,6-7,9-10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJTWKDBMIWWGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



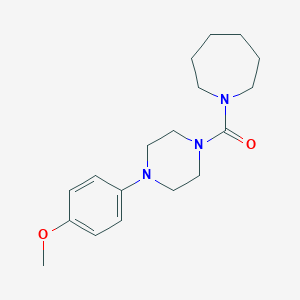
![N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B497235.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-furamide](/img/structure/B497236.png)


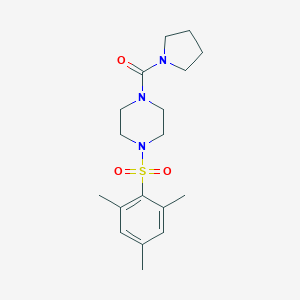
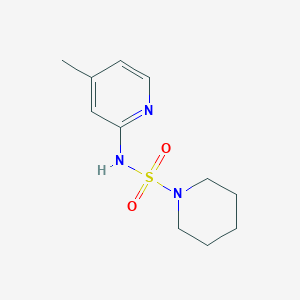

![1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B497246.png)
